molecular formula C17H18O3 B164080 2,4-Diethoxybenzophenone CAS No. 135330-07-3

2,4-Diethoxybenzophenone

Cat. No.: B164080
CAS No.: 135330-07-3
M. Wt: 270.32 g/mol
InChI Key: HHUPOXQKDQXOSO-UHFFFAOYSA-N
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Description

2,4-Diethoxybenzophenone is an organic compound with the molecular formula C17H18O3. It is a derivative of benzophenone, characterized by the presence of two ethoxy groups attached to the benzene ring. This compound is primarily used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature environment to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and efficiency. The final product is usually purified through recrystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Diethoxybenzophenone is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the interaction of organic compounds with biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a building block in drug synthesis.

    Industry: Used in the production of polymers, coatings, and UV absorbers.

Mechanism of Action

The mechanism of action of 2,4-Diethoxybenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials from UV-induced degradation. It achieves this by absorbing UV radiation and dissipating the energy as heat, thus preventing the breakdown of the material .

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • 4,4’-Dihydroxybenzophenone

Comparison: 2,4-Diethoxybenzophenone is unique due to the presence of ethoxy groups, which influence its chemical reactivity and physical properties. Compared to 2,4-Dihydroxybenzophenone, which has hydroxyl groups, this compound is less polar and has different solubility characteristics. The ethoxy groups also affect the compound’s UV absorption properties, making it suitable for specific industrial applications .

Properties

IUPAC Name

(2,4-diethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-19-14-10-11-15(16(12-14)20-4-2)17(18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUPOXQKDQXOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408342
Record name 2,4-Diethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135330-07-3
Record name 2,4-Diethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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